molecular formula C8H3Cl2FN2 B1398002 1,4-Dichloro-5-fluorophthalazine CAS No. 23928-47-4

1,4-Dichloro-5-fluorophthalazine

Cat. No.: B1398002
CAS No.: 23928-47-4
M. Wt: 217.02 g/mol
InChI Key: DHGXMZANOVUXAV-UHFFFAOYSA-N
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Description

1,4-Dichloro-5-fluorophthalazine is a heterocyclic aromatic compound with the molecular formula C8H3Cl2FN2. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phthalazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-5-fluorophthalazine can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorophthalazine with a fluorinating agent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like potassium fluoride. The reaction is carried out at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and stringent control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-5-fluorophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dichloro-5-fluorophthalazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dichloro-5-fluorophthalazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine and chlorine atoms play a crucial role in enhancing its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-5-fluorophthalazine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity in nucleophilic substitution reactions and its potential as a pharmacophore in drug design .

Properties

IUPAC Name

1,4-dichloro-5-fluorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-7-4-2-1-3-5(11)6(4)8(10)13-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGXMZANOVUXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732393
Record name 1,4-Dichloro-5-fluorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23928-47-4
Record name 1,4-Dichloro-5-fluorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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